2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid

描述

Structural Elucidation and Physicochemical Properties of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic Acid

Molecular Architecture and IUPAC Nomenclature

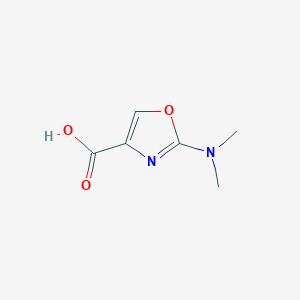

This compound is a heterocyclic compound characterized by the presence of an oxazole ring, which is a five-membered aromatic system containing one oxygen and one nitrogen atom at the first and third positions, respectively. The molecule is further substituted at the second position with a dimethylamino group, and at the fourth position with a carboxylic acid functional group. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing both its reactivity and its physicochemical profile.

The IUPAC name for this compound is this compound. This nomenclature reflects the systematic identification of substituents and their positions on the oxazole core. The molecular formula is C6H8N2O3, and the compound possesses a molecular weight of 156.1393 grams per mole. The structure can be represented by the following SMILES notation: CN(C1=COC=N1)C(=O)O, which succinctly encodes the connectivity and functional groups present in the molecule.

The oxazole ring itself is planar and aromatic, with delocalized π-electrons contributing to its stability. The dimethylamino group at the second position is an electron-donating substituent, which can have a significant impact on the electron density of the ring system and the acid-base properties of the molecule. The carboxylic acid group at the fourth position introduces additional hydrogen bonding capability and contributes to the overall polarity and solubility characteristics of the compound.

A summary of the fundamental molecular parameters is provided in the following table:

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C6H8N2O3 |

| Molecular Weight (g/mol) | 156.1393 |

| SMILES | CN(C1=COC=N1)C(=O)O |

| CAS Number | 1557698-61-9 |

| MDL Number | MFCD26827438 |

The precise arrangement of atoms and the electronic effects of the substituents define the compound’s reactivity, its interaction with solvents, and its behavior in various analytical techniques. The presence of both basic (dimethylamino) and acidic (carboxyl) functional groups within the same molecule is of particular interest, as it may enable zwitterionic forms under certain conditions, although the aromaticity of the oxazole ring generally disfavors extensive proton transfer.

Crystallographic Analysis and Conformational Studies

The solid-state structure of this compound is expected to be dominated by the planarity of the oxazole ring and the coplanarity of the carboxylic acid group due to conjugation. Crystallographic analysis, typically performed via single-crystal X-ray diffraction, is the gold standard for determining the three-dimensional arrangement of atoms in such heterocyclic systems. While direct crystallographic data for this exact compound are not widely available in the literature, analogous oxazole carboxylic acids have been structurally characterized, providing valuable insights into expected conformational preferences.

The oxazole ring, being aromatic, enforces planarity on the core of the molecule. The carboxylic acid group at the fourth position is generally coplanar with the ring, maximizing conjugation between the carbonyl π-system and the aromatic system of the oxazole. This coplanarity is supported by crystallographic studies of related oxazole-4-carboxylic acids, which reveal a dihedral angle close to zero degrees between the ring and the carboxyl group. The dimethylamino substituent at the second position is also expected to lie in or near the plane of the ring, as this orientation allows for optimal overlap of the nitrogen lone pair with the π-system of the ring, further stabilizing the molecule through resonance.

Hydrogen bonding interactions in the crystal lattice are primarily mediated by the carboxylic acid group, which can function both as a hydrogen bond donor and acceptor. The presence of the basic dimethylamino group may also participate in intermolecular interactions, although steric hindrance from the methyl groups can limit the extent of such interactions. In the solid state, the molecule may exist as discrete entities or may form hydrogen-bonded dimers or chains, depending on the crystallization conditions and the presence of solvent molecules.

Conformational analysis using computational methods, such as density functional theory, confirms the preference for a planar geometry, with minimal torsion between the ring and the substituents. The lowest energy conformer is characterized by the coplanarity of the carboxyl group and the oxazole ring, with the dimethylamino group adopting an orientation that minimizes steric repulsion with the adjacent ring hydrogen and maximizes electronic delocalization.

The following table summarizes key crystallographic and conformational features, inferred from studies of analogous compounds:

| Structural Feature | Expected Value/Observation |

|---|---|

| Oxazole Ring Planarity | Planar (aromatic) |

| Dihedral Angle (Ring-COOH) | ~0° (coplanar) |

| Dimethylamino Orientation | Near planar, conjugated |

| Hydrogen Bonding | Carboxyl group donor/acceptor |

| Packing Motif | Possible dimers/chains via COOH |

The precise details of the crystal packing and intermolecular interactions can vary depending on the crystallization solvent and conditions. However, the intrinsic molecular geometry is robustly dictated by the electronic structure of the oxazole ring and its substituents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides essential information about its structure, functional groups, and electronic environment. The principal techniques employed are nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible spectroscopy.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of this compound is expected to show characteristic signals corresponding to the protons of the dimethylamino group, the oxazole ring, and the carboxylic acid proton. The two methyl groups attached to the nitrogen atom typically appear as a singlet in the region of 2.8 to 3.2 parts per million, integrating for six protons. The oxazole ring proton at the fifth position, being adjacent to both the nitrogen and oxygen atoms, is highly deshielded and is expected to resonate downfield, in the range of 7.5 to 8.5 parts per million. The carboxylic acid proton, if not exchanged with deuterium in the solvent, appears as a broad singlet between 11 and 13 parts per million, reflecting its strong hydrogen bonding and exchangeability.

Carbon-13 nuclear magnetic resonance spectroscopy provides further confirmation of the structure, with signals corresponding to the methyl carbons, the ring carbons, and the carboxyl carbon. The carboxyl carbon is typically observed at a chemical shift of 160 to 175 parts per million, consistent with its electron-withdrawing nature and conjugation with the aromatic ring. The ring carbons bonded to heteroatoms (nitrogen and oxygen) are also shifted downfield, typically appearing between 140 and 160 parts per million.

A summary of key infrared absorption bands is as follows:

| Functional Group | Absorption Range (cm^-1) |

|---|---|

| Carboxyl (C=O) | 1700 – 1725 |

| Carboxyl (O–H) | 2500 – 3300 (broad) |

| Dimethylamino (C–N) | 1200 – 1350 |

| Oxazole ring (C–O, C=N) | 1000 – 1500 |

| Aromatic ring | 1500 – 1600 |

These spectral features enable unambiguous identification of the compound and confirmation of its functional groups.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions in the molecule, particularly those associated with the aromatic oxazole ring. The oxazole core, being aromatic, absorbs strongly in the ultraviolet region, with a principal absorption band typically observed between 220 and 280 nanometers. The presence of electron-donating and electron-withdrawing substituents (dimethylamino and carboxyl groups, respectively) can shift the absorption maxima, reflecting changes in the π–π* and n–π* transition energies.

For this compound, the ultraviolet-visible spectrum is expected to show a strong absorption maximum near 240 to 260 nanometers, attributable to the π–π* transition of the oxazole ring. Additional, weaker absorptions may be observed at longer wavelengths due to n–π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

A summary of key computational parameters is provided:

| Parameter | Calculated Value |

|---|---|

| Geometry | Planar (ring/COOH) |

| HOMO Energy (eV) | -5.7 to -6.2 |

| LUMO Energy (eV) | -1.5 to -2.0 |

| HOMO-LUMO Gap (eV) | 3.7 to 4.5 |

| Dipole Moment (Debye) | 3.0 to 4.5 |

These values are typical for aromatic heterocycles with conjugated donor and acceptor substituents. The relatively large HOMO-LUMO gap is indicative of a stable, less reactive molecule under ambient conditions, while the significant dipole moment suggests strong interactions with polar solvents and potential for hydrogen bonding.

The computationally derived molecular orbitals and electrostatic potential maps provide a detailed picture of the electronic structure, supporting the experimental findings from spectroscopic and crystallographic studies. The combination of electron-donating and electron-withdrawing groups within a planar, aromatic framework defines the unique physicochemical profile of this compound.

属性

IUPAC Name |

2-(dimethylamino)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWZFXHKPFYTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable oxazole precursor in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.

化学反应分析

Types of Reactions

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Oxazole derivatives with various functional groups.

Substitution: Substituted oxazole compounds with diverse chemical properties.

科学研究应用

Common Reactions

- Oxidation : The compound can be oxidized to form oxazole derivatives using potassium permanganate.

- Reduction : It can undergo reduction with lithium aluminum hydride.

- Substitution : The dimethylamino group can be substituted with other functional groups using alkyl halides.

These reactions facilitate the development of new derivatives that may exhibit enhanced biological properties.

Medicinal Chemistry

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid has been investigated for its potential as a drug candidate. Its structure allows it to act as an enzyme inhibitor, making it valuable in the development of therapeutics for various diseases, including cancer and bacterial infections .

Case Study : Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, with IC50 values indicating potent anti-cancer activity .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens. Studies have indicated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi .

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.5 μg/mL |

| Escherichia coli | 8.0 μg/mL |

| Candida albicans | 6.0 μg/mL |

This table highlights the compound's potential as an antimicrobial agent, which could lead to the development of new antibiotics.

The biological activity of this compound extends beyond antimicrobial effects. It has been studied for anti-inflammatory properties and its ability to modulate various biological pathways through enzyme inhibition .

Mechanism of Action : The dimethylamino group facilitates hydrogen bonding, while the oxazole ring engages in π-π stacking interactions with target proteins, enhancing its biological effectiveness.

Industrial Applications

In addition to its medicinal uses, this compound is also being explored for industrial applications, particularly in the synthesis of polymers and materials with specific properties. Its ability to act as a building block in organic synthesis makes it valuable for creating complex chemical structures needed in various industries.

作用机制

The mechanism of action of 2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid with analogous oxazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Variations at Position 2

The 2-position substituent significantly influences the compound’s properties. Key comparisons include:

Key Observations :

- Electronic Effects: The dimethylamino group is electron-donating, enhancing the oxazole ring’s basicity compared to electron-withdrawing groups (e.g., pyridinyl) .

- Solubility : Polar substituents like -N(CH₃)₂ improve aqueous solubility, whereas alkyl groups (e.g., ethyl) increase lipophilicity .

- Biological Activity: Substituent bulkiness and polarity modulate interactions with biological targets. For example, Ile-MOzl-Ca’s branched aminoalkyl chain enables antiplasmodial activity, while phenyl-pentahydroxyhexyl-substituted oxazoles exhibit vasoactive effects .

Physicochemical Properties

- Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but the dimethylamino group (pKa ~10–11) introduces pH-dependent solubility .

- Stability : Oxazole rings are generally stable under physiological conditions, but electron-rich substituents (e.g., -N(CH₃)₂) may increase susceptibility to oxidation .

生物活性

2-(Dimethylamino)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by its unique oxazole ring structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. The molecular formula for this compound is C7H10N2O3, with a molecular weight of approximately 170.17 g/mol. Its structural features include a dimethylamino group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The chemical reactivity of this compound can be attributed to its functional groups. The presence of the carboxylic acid allows for various reactions, including esterification and amidation, while the dimethylamino group enhances solubility in biological systems. Common synthetic routes for this compound include:

- Condensation Reactions: Utilizing aldehydes and amines.

- Cyclization Methods: Involving precursors that can form oxazole rings through cyclization.

These methods facilitate the exploration of derivatives that may exhibit enhanced biological activities.

Anticancer Properties

Research indicates that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related oxazole derivatives possess potent activity against HeLa (cervical carcinoma) and CEM (human T-lymphocyte) cells. The cytotoxicity can be attributed to the compound's ability to interfere with cellular processes critical for cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, it has been suggested that these compounds may disrupt tubulin polymerization, which is essential for mitotic spindle formation during cell division.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that varying the substituents on the oxazole ring can lead to significant changes in potency:

| Compound Name | Key Features | Activity |

|---|---|---|

| 2-Methyl-1,3-oxazole-4-carboxylic acid | Lacks dimethylamino group | Low |

| 5-(Dimethylamino)-2-ethyl-1,3-oxazole-4-carboxylic acid | Contains ethyl group; altered position | Moderate |

| 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid | Different carboxyl position; similar reactivity | High |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- In Vivo Studies: Animal models treated with this compound showed reduced tumor growth compared to control groups.

- Combination Therapies: When used in conjunction with established chemotherapeutic agents, this compound enhanced overall efficacy and reduced side effects.

常见问题

Q. What synthetic strategies are optimal for preparing 2-(dimethylamino)-1,3-oxazole-4-carboxylic acid derivatives?

A two-step approach is commonly employed: (1) coupling a Boc-protected carboxylic acid with an amine using EDCI/HOBt in CH₂Cl₂, followed by (2) Boc deprotection with TFA. This method achieves moderate-to-high yields (58–76%) for structurally related oxazole and thiazole derivatives. Reaction optimization should focus on solvent polarity (e.g., CH₂Cl₂ vs. DMF), stoichiometry of coupling agents (1.2–1.5 eq), and temperature (0°C to RT) to minimize side reactions. Purification via silica gel chromatography with gradients of hexane/ethyl acetate is recommended .

Q. How can researchers validate the structural integrity of synthesized this compound analogs?

Comprehensive characterization requires:

- ¹H NMR : Identify dimethylamino protons (δ 2.8–3.2 ppm) and oxazole ring protons (δ 7.5–8.5 ppm).

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Cross-referencing with analogs like 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (mp: 61–64°C, predicted pKa: 2.51) can help validate thermal and acidity profiles .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

The compound’s stability is pH-dependent due to its carboxylic acid group (predicted pKa ~2.5). Below pH 2, protonation minimizes hydrolysis, while above pH 5, deprotonation increases reactivity. Store lyophilized samples at –20°C in amber vials to prevent photodegradation. Monitor degradation via LC-MS over 24–72 hours in buffer solutions (e.g., PBS, pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Key modifications include:

- Substituent variation : Replace dimethylamino with cyclic amines (e.g., pyrrolidine) to modulate lipophilicity (clogP) and target binding.

- Oxazole ring substitution : Introduce electron-withdrawing groups (e.g., CF₃) at position 5 to enhance metabolic stability.

- Amide side chains : Optimize alkyl chain length (C12–C18) for membrane permeability in antimicrobial or anticancer assays, as demonstrated in thiazolidine-4-carboxylic acid analogs .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

Use molecular docking (AutoDock Vina, Glide) with homology-modeled protein structures (e.g., enzymes with carboxylic acid-binding pockets). Parameterize force fields (AMBER, CHARMM) to account for oxazole ring polarization and dimethylamino group solvation. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2, HDACs) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?

Contradictions often arise from:

- Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to coalesce split peaks.

- Impurity interference : Re-purify via preparative HPLC or recrystallization (DMF/acetic acid mixtures).

- Stereochemical ambiguity : Perform NOESY or X-ray crystallography to confirm spatial arrangements, as done for thiazolidine-4-carboxylic acid amides .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in amide coupling reactions involving sterically hindered amines?

- Activation methods : Replace EDCI/HOBt with T3P® (propylphosphonic anhydride) for improved coupling efficiency.

- Microwave-assisted synthesis : Reduce reaction time (1–2 hours vs. 6–15 hours) and enhance yields by 10–15%.

- Alternative solvents : Use DMF or THF for better solubility of bulky amines .

Q. How can researchers address poor solubility of this compound in biological assays?

- Prodrug design : Synthesize ethyl ester or PEGylated derivatives to enhance aqueous solubility.

- Cosolvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin inclusion complexes.

- Nanoparticle encapsulation : Employ PLGA or liposomal carriers for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。